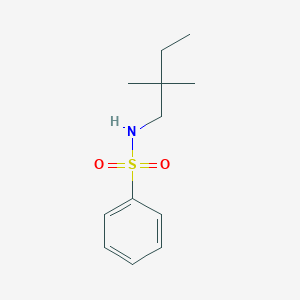

n-(2,2-Dimethylbutyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

6624-89-1 |

|---|---|

Molecular Formula |

C12H19NO2S |

Molecular Weight |

241.35 g/mol |

IUPAC Name |

N-(2,2-dimethylbutyl)benzenesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-4-12(2,3)10-13-16(14,15)11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3 |

InChI Key |

XXYQRCQCVXCDBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CNS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to N-(2,2-Dimethylbutyl)benzenesulfonamide

The most conventional and widely employed method for synthesizing this compound is through the reaction of a benzenesulfonyl derivative with 2,2-dimethylbutylamine. This approach is a cornerstone of sulfonamide synthesis.

The general two-step process involves:

Treatment of a sulfonyl chloride with a primary amine to form the corresponding sulfonamide.

Subsequent modification if required, although for the target compound, this first step is the key transformation.

Optimizing the synthesis of sulfonamides like this compound is crucial for improving efficiency and yield. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time. A systematic approach using response surface methodology (RSM) has been employed to identify ideal reaction conditions in analogous systems.

Below is a table summarizing the influence of various parameters on sulfonamide synthesis.

| Parameter | Condition | Effect on Reaction |

| Base | Stronger, non-nucleophilic bases (e.g., LiOH, Et₃N) | Neutralizes HCl byproduct, drives reaction to completion. |

| Temperature | Low (0-5°C) to Room Temperature | Can improve selectivity and yield while minimizing side reactions. |

| Solvent | Aprotic (e.g., DCM) or Protic (e.g., Ethanol/Water) | Affects solubility of reactants and reaction rate. |

| Stoichiometry | Slight excess of amine | Can ensure complete consumption of the sulfonyl chloride. |

| Reaction Time | 1 minute to several hours | Optimized to ensure completion without product degradation. |

Exploration of Novel Synthetic Pathways and Catalytic Systems

Beyond the traditional sulfonyl chloride method, research has focused on developing more sustainable and versatile synthetic routes. These novel pathways often employ catalytic systems to achieve the desired transformation under milder conditions or from different starting materials.

Electrochemical Oxidative Coupling : A modern approach involves the direct electrochemical oxidative coupling of thiols and amines. This method avoids the need for pre-functionalized and often moisture-sensitive sulfonyl chlorides. The reaction can be performed in a continuous flow reactor, offering scalability.

Transition-Metal Catalysis : Copper-catalyzed systems have been developed for the aerobic oxidative synthesis of sulfonamides from sulfonyl hydrazides and amines. Other three-component coupling reactions involving arylboronic acids, amines, and a sulfur dioxide surrogate (like DABSO) provide a modular and flexible route to a wide range of sulfonamides. thieme-connect.com

Photocatalysis : A transition-metal-free photocatalytic strategy has been reported for the synthesis of arylsulfonamides from aryl triflates, a sulfur dioxide surrogate (K₂S₂O₅), and various amines. rsc.org This method proceeds under mild conditions at room temperature with UV light, activating abundant phenolic precursors. rsc.org

Regioselective Synthesis of Benzenesulfonamide (B165840) Analogues

The synthesis of this compound itself does not typically involve regiochemical challenges at the sulfonamide bond. However, the regioselective synthesis of its analogues, particularly those with substituents on the benzene (B151609) ring, is a significant area of study. Achieving regiocontrol is essential for structure-activity relationship studies.

A common strategy is to begin with a substituted aniline. The amino group can be converted into a diazonium salt, which is then subjected to a Sandmeyer-type reaction. By treating the diazonium salt with sulfur dioxide in the presence of a copper catalyst, a sulfonyl chloride group can be installed at the position of the original amino group. This pre-functionalized benzenesulfonyl chloride can then be reacted with 2,2-dimethylbutylamine to yield a regiochemically defined isomer. nih.gov

For example, to synthesize a para-substituted analogue, one would start with a para-substituted aniline. This method provides precise control over the placement of substituents on the aromatic ring.

| Starting Material | Key Transformation | Product | Regiochemical Outcome |

| 4-Chloroaniline | 1. Diazotization (NaNO₂, HCl)2. Sulfonylation (SO₂, CuCl) | 4-Chlorobenzenesulfonyl chloride | para-chloro isomer |

| 3-Nitroaniline | 1. Diazotization (NaNO₂, HCl)2. Sulfonylation (SO₂, CuCl) | 3-Nitrobenzenesulfonyl chloride | meta-nitro isomer |

Strategies for Structural Modification and Derivatization

Structural modification of the parent this compound molecule allows for the fine-tuning of its chemical properties. Derivatization can be targeted at either the N-alkyl group or the benzene ring.

The benzene ring of this compound can undergo electrophilic aromatic substitution to introduce a variety of functional groups. The N-alkylsulfonamide group (-SO₂NHR) is a deactivating group and a meta-director. This means that incoming electrophiles will preferentially add to the carbon atoms at the meta-position (C3 and C5) relative to the sulfonamide group.

Common electrophilic aromatic substitution reactions include:

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the meta-position. libretexts.orguomustansiriyah.edu.iq

Halogenation : Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom (e.g., -Br) on the ring. uomustansiriyah.edu.iq For highly deactivated rings, more potent conditions, such as using N-bromosuccinimide (NBS) in concentrated sulfuric acid, may be necessary. acs.org

Sulfonation : Using fuming sulfuric acid (H₂SO₄ + SO₃) adds a sulfonic acid group (-SO₃H). libretexts.orgmsu.edu

Friedel-Crafts Reactions : Acylation (with an acyl chloride/AlCl₃) or alkylation (with an alkyl halide/AlCl₃) can introduce carbon-based functional groups, although these reactions are often difficult on deactivated rings like benzenesulfonamides. uomustansiriyah.edu.iq

These reactions provide a pathway to a diverse library of analogues from the parent compound, enabling the exploration of its chemical space.

Modifications at the Sulfonamide Nitrogen Atom

The hydrogen atom on the sulfonamide nitrogen of this compound is acidic, with a pKa that allows for deprotonation by moderately strong bases. The resulting sulfonamidate anion is a potent nucleophile, enabling a variety of substitution reactions to form N,N-disubstituted sulfonamides. Key methodologies for this transformation include direct N-alkylation, the Mitsunobu reaction, and palladium-catalyzed N-arylation.

Direct N-Alkylation and N-Arylation:

The most straightforward approach to N-substitution involves deprotonation with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), followed by the addition of an electrophilic partner like an alkyl or aryl halide. This reaction proceeds via a standard SN2 or SNAr mechanism. The choice of solvent and base is crucial for reaction efficiency. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆) has been shown to accelerate N-alkylation of N-monosubstituted sulfonamides at room temperature, offering high yields in short reaction times. researchgate.net Ruthenium complexes have also been employed to catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents, presenting a more atom-economical approach. figshare.comresearchgate.netdoi.org

Mitsunobu Reaction:

The Mitsunobu reaction provides a powerful and mild method for the N-alkylation of sulfonamides using primary or secondary alcohols. psu.edunih.gov This reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com The reaction proceeds through an alkoxyphosphonium salt intermediate. The sulfonamide acts as the nucleophile, attacking the alcohol carbon and displacing the activated hydroxyl group. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, making it a valuable tool in stereoselective synthesis. wikipedia.org

Buchwald-Hartwig Amination:

For the synthesis of N-aryl derivatives, the palladium-catalyzed Buchwald-Hartwig amination is the premier method. acsgcipr.org This cross-coupling reaction allows for the formation of a C-N bond between the sulfonamide nitrogen and an aryl halide (or triflate). thieme-connect.comnih.gov The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu). nih.govresearchgate.net This methodology is highly versatile, tolerating a wide range of functional groups on both the sulfonamide and the aryl partner, enabling the synthesis of a broad library of N-aryl-N-alkylbenzenesulfonamides.

The table below summarizes these key methodologies for modifying the sulfonamide nitrogen.

| Methodology | Reactant Type | Key Reagents | Typical Conditions | Resulting N-Substituent |

|---|---|---|---|---|

| Direct N-Alkylation | Alkyl Halide (R-X) | Base (e.g., KOH, NaH) | Aprotic solvent (e.g., DMF, BmimPF₆), Room Temp. to 80 °C | -Alkyl (R) |

| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DEAD or DIAD | Anhydrous THF or DCM, 0 °C to Room Temp. | -Alkyl (R) with inversion of stereochemistry |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Pd catalyst, Phosphine ligand, Base (e.g., Cs₂CO₃) | Anhydrous Toluene or Dioxane, 80-110 °C | -Aryl (Ar) |

Side Chain Engineering of the 2,2-Dimethylbutyl Group

Direct chemical modification of the saturated and sterically hindered 2,2-dimethylbutyl (neohexyl) group is inherently difficult due to the lack of reactive functional groups and the presence of a quaternary carbon. Therefore, "side chain engineering" for this moiety is primarily achieved not by derivatizing the existing side chain, but by synthesizing analogues of this compound using different amine precursors from the outset.

This strategy involves the standard synthesis of sulfonamides via the reaction of benzenesulfonyl chloride with a diverse library of primary amines that are structural analogues of 2,2-dimethylbutylamine. This approach allows for the systematic introduction of various functionalities and structural motifs to probe structure-activity relationships. For example, in the development of anti-influenza agents, a similar strategy was employed where a constant benzenesulfonamide core was coupled with a complex, pre-functionalized cyclic amine to optimize activity. nih.gov

The engineering process can introduce a wide array of chemical features into the side chain:

Polar Groups: Incorporating hydroxyl (-OH), ether (-O-), or cyano (-CN) groups can modify the compound's polarity, solubility, and hydrogen bonding capabilities.

Alternative Alkyl Scaffolds: Replacing the neohexyl group with other branched, cyclic, or bicyclic alkyl groups can alter the steric profile and lipophilicity.

Metabolic "Soft Spots": Introducing ester or amide functionalities can create sites for metabolic hydrolysis, potentially influencing the compound's pharmacokinetic profile.

Bioisosteres: Replacing parts of the alkyl chain with bioisosteric groups, such as an oxetane (B1205548) ring, can modulate physicochemical properties while retaining a similar spatial arrangement. researchgate.net

The table below illustrates hypothetical examples of side chain engineering based on this synthetic approach.

| Engineered Side Chain | Required Precursor Amine | Rationale for Modification |

|---|---|---|

| -CH₂(CH₃)₂CCH₂CH₂OH | 4,4-Dimethyl-1-pentanolamine | Introduce a primary alcohol for hydrogen bonding and potential secondary derivatization. |

| -CH₂(CH₃)₂CCH₂OCH₃ | 1-Methoxy-3,3-dimethylbutanamine | Increase polarity and introduce a hydrogen bond acceptor. |

| -CH₂(CH₃)₂CCH₂CH₂CN | 4,4-Dimethyl-1-pentanenitrileamine | Introduce a polar cyano group as a potential metabolic handle or hydrogen bond acceptor. |

| -(Adamantan-1-yl)methyl | Adamantan-1-ylmethanamine | Introduce a rigid, lipophilic, and sterically demanding cyclic scaffold. |

| -(Oxetan-3-yl)methyl | (Oxetan-3-yl)methanamine | Incorporate an oxetane ring as a bioisostere for a gem-dimethyl or carbonyl group to improve metabolic stability and solubility. |

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

For a compound like n-(2,2-Dimethylbutyl)benzenesulfonamide, a single-crystal X-ray diffraction study would reveal:

Bond Parameters: Precise measurements of the lengths of all covalent bonds (e.g., S=O, S-N, S-C, C-N, C-C) and the angles between them. These parameters can offer insights into the electronic environment and hybridization of the atoms.

Intermolecular Interactions: The presence and nature of any non-covalent interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent or if polymorphism allows) or van der Waals forces, that stabilize the crystal structure.

As of the latest literature review, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals. Therefore, no experimental crystallographic data can be presented.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Multi-dimensional NMR techniques are particularly valuable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for probing through-space and through-bond connectivities.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule.

¹H NMR: Would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons adjacent to the nitrogen, and the methyl and methylene protons of the 2,2-dimethylbutyl group. The chemical shifts (δ) and coupling constants (J) would provide clues about the electronic environment and neighboring protons.

¹³C NMR: Would reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons, the aliphatic carbons of the butyl chain, and particularly the quaternary carbon at the 2-position would be characteristic.

Two-dimensional NMR experiments are essential for a detailed conformational analysis in solution.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity within the 2,2-dimethylbutyl chain and the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, providing crucial information for connecting different fragments of the molecule, for instance, linking the butyl group to the sulfonamide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is paramount for conformational analysis. This technique detects through-space interactions between protons that are close to each other, typically within 5 Å. For this compound, NOESY could reveal the preferred rotational conformation around the S-N and N-C bonds by showing correlations between the protons of the butyl group and the aromatic protons.

A comprehensive search of the literature did not yield any published studies employing these advanced NMR techniques for the conformational analysis of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing the nature of chemical bonds.

For this compound, the following characteristic vibrational bands would be expected:

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group, typically found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

N-H Stretching: For the sulfonamide N-H bond, a stretching vibration would be expected in the region of 3300-3200 cm⁻¹. The exact position can be indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

S-N Stretching: A band in the 940-900 cm⁻¹ region could be attributed to the S-N bond.

Although these are the expected regions for the vibrational modes, specific, experimentally obtained FT-IR and Raman spectra for this compound are not available in the public domain.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to investigate the electronic structure of molecules. nih.gov By modeling the electron density, DFT can accurately predict a variety of molecular properties. nih.gov For benzenesulfonamide (B165840) derivatives, calculations are typically performed using specific basis sets, such as B3LYP/6-311G+(d,p), to ensure reliable results. nih.gov

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For benzenesulfonamide derivatives, the HOMO is often localized on the benzene (B151609) ring and the sulfonamide group, while the LUMO may be distributed across the entire molecule. The energy gap is instrumental in predicting the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Benzenesulfonamide Analog

(Note: This data is representative of typical values for benzenesulfonamide derivatives and not specific to n-(2,2-Dimethylbutyl)benzenesulfonamide.)

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.3 |

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the characterization of a compound. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax), providing insights into a molecule's behavior in the ultraviolet-visible spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its infrared (IR) spectrum. These theoretical spectra help in the assignment of characteristic functional group vibrations, such as the S=O and N-H stretches of the sulfonamide core. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These predictions are valuable for confirming the molecular structure by comparing them with experimental data. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential), susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), susceptible to nucleophilic attack.

For a benzenesulfonamide derivative, the MEP map would likely show a high negative potential around the oxygen atoms of the sulfonyl group, identifying them as key sites for hydrogen bonding and metal coordination. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, marking it as a hydrogen bond donor site.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. peerj.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net For sulfonamides, MD simulations can reveal how the compound behaves in a physiological environment, the stability of its different conformations, and the persistence of its interactions with a target protein over a set period, often on the nanosecond scale. nih.govpeerj.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. rjb.ro This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. longdom.orgnih.gov The process involves placing the ligand into the binding site of the protein and scoring the different poses based on binding energy calculations. longdom.orgresearchgate.net

Docking studies of benzenesulfonamide derivatives into the active sites of various enzymes (e.g., carbonic anhydrases, cholinesterases) have shown that the sulfonamide group is a key interaction motif. researchgate.netmdpi.com The oxygen atoms of the sulfonyl group often act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. mdpi.com The benzene ring typically engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

For this compound, a docking study would predict how the bulky, hydrophobic 2,2-dimethylbutyl group fits into the receptor's binding pocket and what specific interactions it forms. The binding energy scores from these simulations help quantify the affinity of the ligand for the target, allowing for comparison with known inhibitors. longdom.orgnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzenesulfonamide Analog with a Target Protein

(Note: This data is representative and not specific to this compound.)

| Parameter | Value | Interacting Residues (Example) |

| Binding Energy (kcal/mol) | -9.8 | Thr199, Gln92, His94 |

| Inhibition Constant (Ki) (µM) | 0.5 | |

| Hydrogen Bonds | 2 | Thr199, Gln92 |

| Hydrophobic Interactions | 4 | Val121, Leu198, Trp209 |

Prediction of Structural Rigidity-Interaction Relationships

The concept of structural rigidity plays a crucial role in determining how a molecule interacts with its environment, particularly in the context of biological systems. A molecule's flexibility or rigidity can influence its binding affinity to a receptor or enzyme. Computational methods can be employed to predict the relationship between the structural rigidity of this compound and its potential interactions.

The conformational flexibility of this compound is largely influenced by the rotatable bonds within its structure, specifically the bonds connecting the 2,2-dimethylbutyl group to the nitrogen atom and the nitrogen atom to the sulfonyl group. The bulky 2,2-dimethylbutyl group can impose steric constraints that may limit the conformational freedom of the molecule compared to simpler n-alkylbenzenesulfonamides.

Molecular dynamics (MD) simulations can be a valuable tool to explore the conformational landscape of this compound. By simulating the movement of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. This information can help in understanding the molecule's inherent rigidity.

Furthermore, computational techniques can be used to analyze how the molecule's conformation might change upon interaction with a biological target. Docking studies, for instance, can predict the binding mode of this compound to a protein active site. By analyzing the conformational changes that occur upon binding, researchers can infer the importance of structural rigidity for a stable interaction. While specific studies on this compound are not prevalent in the literature, the principles of using computational tools to assess the rigidity and interaction potential are well-established for the broader class of sulfonamides.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Feature Relationship (QSFR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Feature Relationship (QSFR) models are mathematical models that aim to predict the properties or biological activities of chemical compounds based on their molecular structures. These models are built by finding a statistical relationship between a set of molecular descriptors and an observed property.

For this compound, QSPR and QSFR models could be developed to predict a wide range of its physicochemical properties (e.g., solubility, boiling point, partitioning coefficient) or biological activities. The development of such models typically involves the following steps:

Data Set Collection: A dataset of compounds with known properties or activities, including this compound and structurally related molecules, is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

In the context of benzenesulfonamide derivatives, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have been successfully developed to correlate the chemical structure with biological activity. researchgate.netchemijournal.com These models consider the three-dimensional arrangement of atoms and can provide insights into the steric and electronic requirements for a desired activity. For instance, a hypothetical 3D-QSAR study on a series of n-alkylbenzenesulfonamides, including this compound, could reveal the influence of the alkyl chain's size and branching on a particular biological endpoint.

The performance of a QSAR model is often evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). For example, a 3D-QSAR model for a series of benzoxazole (B165842) benzenesulfonamide derivatives yielded a statistically valid and reliable model with an R² of 0.9686 and a q² of 0.72, indicating good predictive ability. researchgate.netchemijournal.com Similarly, a neural network-based QSAR model for triazinyl-substituted benzenesulfonamide conjugates showed high training and validation performance. nih.gov

Mechanistic Insights into Molecular Recognition and Chemical Function

Elucidation of Specific Recognition Motifs and Hydrogen Bonding Networks in Model Systems

In model systems, n-(2,2-Dimethylbutyl)benzenesulfonamide is expected to participate in specific recognition motifs primarily driven by hydrogen bonding. The sulfonamide group (-SO₂NH-) is a key functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the oxygen atoms).

In the solid state, it is highly probable that this compound would form intermolecular hydrogen bonds. Based on the crystal structures of analogous benzenesulfonamides, a common motif involves the formation of dimers or chains through N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules. The neopentyl group (2,2-dimethylbutyl) is bulky and hydrophobic, which would likely influence the crystal packing by creating regions of van der Waals interactions, while the phenyl ring could participate in π-π stacking interactions.

Table 1: Predicted Hydrogen Bonding Parameters for this compound in a Model Dimer System

| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| N-H | O=S | 2.8 - 3.2 | 150 - 170 |

Note: These are predicted values based on similar structures and would require experimental validation through X-ray crystallography.

Investigation of Enzyme Active Site Binding Mechanisms (e.g., Carbonic Anhydrase) through Theoretical Models

Benzenesulfonamides are a well-known class of inhibitors for the zinc-containing enzyme, carbonic anhydrase (CA). Theoretical models strongly suggest that this compound would bind to the active site of carbonic anhydrase in a manner characteristic of other sulfonamide inhibitors.

The primary binding interaction involves the deprotonated sulfonamide nitrogen coordinating directly with the Zn²⁺ ion in the catalytic center of the enzyme. This coordination is a hallmark of sulfonamide-based CA inhibitors. Additionally, the sulfonamide group is stabilized by a network of hydrogen bonds. Specifically, the oxygen atoms of the sulfonamide are predicted to form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in human CA II).

Analysis of Isoform Selectivity at the Molecular Level

The human carbonic anhydrase family comprises at least 15 different isoforms, and achieving isoform selectivity is a major goal in drug design. The isoform selectivity of this compound would be determined by the specific interactions of its n-(2,2-dimethylbutyl) "tail" with the amino acid residues lining the active site cavity, which vary among the different CA isoforms.

The size and shape of the hydrophobic pocket differ between CA isoforms. The bulky 2,2-dimethylbutyl group would sterically hinder binding to isoforms with smaller hydrophobic pockets, while potentially forming more extensive and favorable interactions with isoforms that possess larger, more accommodating active sites. Theoretical docking studies would be necessary to predict the specific interactions and rationalize any potential isoform selectivity.

Table 2: Predicted Key Interactions of this compound with a Model Carbonic Anhydrase Active Site (e.g., hCA II)

| Interacting Moiety of Ligand | Interacting Moiety of Enzyme | Type of Interaction |

| Sulfonamide Nitrogen | Zn²⁺ | Coordination Bond |

| Sulfonamide Oxygen | Thr199 (backbone NH) | Hydrogen Bond |

| Phenyl Ring | Hydrophobic residues (e.g., Val121, Phe131, Leu198) | Hydrophobic/van der Waals |

| 2,2-Dimethylbutyl Group | Hydrophobic pocket residues | Hydrophobic/van der Waals |

Conformational Changes Upon Ligand Association in Simulated Environments

Molecular dynamics simulations of benzenesulfonamides binding to carbonic anhydrase have shown that while the core binding motif involving the sulfonamide group is relatively rigid, the "tail" portion of the inhibitor can exhibit conformational flexibility.

Upon association of this compound with the active site of an enzyme like carbonic anhydrase, it is anticipated that the ligand would adopt a specific, low-energy conformation to maximize its favorable interactions. The enzyme's active site might also undergo subtle conformational adjustments to accommodate the bulky 2,2-dimethylbutyl group, an example of "induced fit." These conformational changes, though likely to be minor for the enzyme, would be crucial for achieving high binding affinity.

Kinetics and Thermodynamics of Molecular Association in Model Systems

The kinetics and thermodynamics of the association of this compound with a target protein like carbonic anhydrase can be predicted based on the general principles of sulfonamide binding. The association is expected to be a multi-step process, initiated by the long-range electrostatic attraction between the polar sulfonamide group and the positively charged zinc ion in the active site.

Enthalpy (ΔH): The formation of the coordination bond with the zinc ion and the hydrogen bonds with active site residues would be enthalpically favorable and are expected to be the main driving force for binding.

Entropy (ΔS): The binding event would lead to a decrease in the conformational entropy of the ligand as it adopts a fixed conformation in the active site. However, the displacement of ordered water molecules from the hydrophobic pocket by the 2,2-dimethylbutyl group would result in a favorable increase in entropy, which would partially offset the unfavorable conformational entropy change.

Microcalorimetry techniques, such as Isothermal Titration Calorimetry (ITC), would be the ideal experimental method to determine these thermodynamic parameters, providing a complete thermodynamic profile of the binding interaction.

Table 3: Predicted Thermodynamic Profile for the Binding of this compound to Carbonic Anhydrase

| Thermodynamic Parameter | Predicted Contribution | Rationale |

| ΔG (Gibbs Free Energy) | Favorable (negative) | Strong binding affinity |

| ΔH (Enthalpy) | Favorable (negative) | Formation of coordination and hydrogen bonds |

| -TΔS (Entropy) | Can be favorable or unfavorable | Balance between conformational restriction and hydrophobic effect |

Advanced Analytical Methodologies for Research and Characterization

Hyphenated Chromatographic-Spectroscopic Techniques (LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of N-(2,2-Dimethylbutyl)benzenesulfonamide. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for assessing purity and monitoring the progress of synthesis reactions.

In a typical synthesis, such as the reaction of 2,2-dimethylbutylamine with benzenesulfonyl chloride, LC-MS can be used to monitor the depletion of reactants and the formation of the this compound product in real-time. This allows for precise determination of reaction endpoints and optimization of reaction conditions. google.com Post-synthesis, these techniques are used to assess the purity of the final product, detecting and quantifying any unreacted starting materials, by-products, or other impurities.

For LC-MS analysis, a reversed-phase column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to facilitate protonation and improve ionization. GC-MS is also applicable, given the compound's expected volatility and thermal stability, providing high-resolution separation and sensitive detection.

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Monitored Ion (m/z) | [M+H]⁺ = 242.12 |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound. nih.govnih.gov Unlike nominal mass instruments, HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically <5 ppm). This allows for the determination of the compound's exact mass, which in turn enables the calculation of its elemental formula (C12H19NO2S). nih.gov This capability is critical for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments performed on high-resolution instruments provide detailed information about the compound's structure through analysis of its fragmentation patterns. nist.gov By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, key fragmentations would include cleavage of the sulfonamide bond (S-N) and the aryl-sulfur bond (C-S).

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C12H19NO2S | Elemental composition of the compound. chemsrc.com |

| Monoisotopic Mass | 241.1136 | Exact mass of the most abundant isotope combination. |

| Protonated Ion [M+H]⁺ (Calculated) | 242.1213 | The exact mass measured by HRMS in positive ion mode. |

| Key Fragment Ion 1 (m/z) | 141.0032 (C6H5O2S⁺) | Corresponds to the benzenesulfonyl cation, resulting from S-N bond cleavage. |

| Key Fragment Ion 2 (m/z) | 86.1277 (C6H16N⁺) | Corresponds to the protonated 2,2-dimethylbutylamine fragment. |

| Key Fragment Ion 3 (m/z) | 77.0386 (C6H5⁺) | Corresponds to the phenyl cation, from C-S bond cleavage. |

Advanced Chromatographic Separations for Isomer Resolution and Purification

In synthetic chemistry, the formation of structural isomers is a common challenge. Advanced chromatographic techniques are essential for the separation and purification of the target isomer from other closely related compounds. nih.gov For this compound, impurities could include positional isomers if the starting materials were not isomerically pure (e.g., using a mixture of dimethylbutylamine isomers).

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) using high-efficiency columns provide the necessary resolving power to separate such isomers. nih.gov The choice of stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase composition is optimized to exploit subtle differences in the polarity and structure of the isomers, enabling their separation. chemrxiv.org

For highly complex mixtures or challenging separations, more advanced techniques like comprehensive two-dimensional liquid chromatography (LC×LC) can be employed. This method uses two different columns with orthogonal separation mechanisms, providing a significant increase in peak capacity and resolving power compared to one-dimensional LC. Preparative chromatography, using larger columns and higher flow rates, can then be used to isolate the pure this compound isomer for further research.

Electroanalytical Techniques for Redox Properties and Electrophoretic Behavior

Electroanalytical techniques offer insights into the redox properties and charge-based behavior of a molecule. Cyclic Voltammetry (CV) is a primary method used to investigate the oxidation and reduction potentials of a compound. nih.gov By applying a varying potential to an electrode immersed in a solution of this compound, one can determine the potentials at which the molecule undergoes electron transfer. The sulfonamide group is generally electrochemically stable, but the benzene (B151609) ring can be oxidized or reduced at high potentials, providing information about the compound's electronic structure and potential reactivity in redox processes.

Capillary Electrophoresis (CE) is another powerful technique for characterization. Since this compound is a neutral molecule, its electrophoretic behavior can be studied using a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer to form charged micelles. The neutral analyte partitions between the aqueous buffer and the interior of the micelles. The differential partitioning and the movement of the charged micelles in the electric field allow for the separation and analysis of neutral compounds. This technique can provide information on the compound's hydrophobicity and can be used as an alternative or complementary separation method to HPLC. nih.gov

Chemical Reactivity and Stability Profile

Acid-Base Properties and Protonation State Dependencies

Benzenesulfonamides are recognized as weak acids. chemicalbook.com The acidity of N-(2,2-Dimethylbutyl)benzenesulfonamide originates from the proton on the nitrogen atom of the sulfonamide group (-SO₂NH-). This proton can be abstracted by a base, forming the corresponding anion. The acidity is a consequence of the electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base through resonance.

The pKa value for benzenesulfonamide (B165840) itself is approximately 10. The presence of the sterically bulky 2,2-dimethylbutyl group on the nitrogen atom in this compound is expected to have a minor electronic effect on the acidity of the N-H bond compared to unsubstituted benzenesulfonamide. Therefore, the pKa of this compound is likely to be in a similar range.

The protonation state of this compound is dependent on the pH of the surrounding medium. In acidic to neutral conditions, the compound will exist predominantly in its neutral, protonated form. In alkaline or basic solutions, it will be deprotonated to form the corresponding salt. chemicalbook.com This property influences its solubility; while the neutral form has low solubility in water, the anionic salt form is more soluble in aqueous media. chemicalbook.com

Table 1: Predicted Acid-Base Properties of this compound

| Property | Value/Description |

| Acidity | Weakly acidic |

| Acidic Proton | Hydrogen on the sulfonamide nitrogen |

| Estimated pKa | ~10 (based on benzenesulfonamide) |

| Predominant form (Acidic/Neutral pH) | Neutral (protonated) |

| Predominant form (Alkaline pH) | Anionic (deprotonated) |

Chemical Stability under Varying Environmental Conditions (e.g., pH, temperature, light)

In general, benzenesulfonamides are known to be chemically robust and thermally stable compounds. chemicalbook.com

pH: this compound is expected to be stable across a wide range of pH values. While hydrolysis of the sulfonamide bond is possible under harsh acidic or basic conditions, it typically requires elevated temperatures and prolonged reaction times. chemicalbook.com

Temperature: The compound is anticipated to have good thermal stability. General studies on the stability of compounds in storage indicate that many organic molecules are stable for extended periods at elevated temperatures (e.g., 40°C). researchgate.net While specific data for this compound is unavailable, its high boiling point of 343.9°C at 760 mmHg suggests strong intermolecular forces and a stable molecular structure. chemsrc.com

Light: No specific information regarding the photosensitivity of this compound is available. However, the presence of the benzene (B151609) ring suggests a potential for photochemical reactions upon exposure to UV light, a common characteristic of aromatic compounds. Standard laboratory practice would involve storing the compound in a light-protected environment to prevent potential degradation.

Oxidation-Reduction Chemistry and Electrophilic/Nucleophilic Reactivity

The reactivity of this compound in oxidation-reduction and electrophilic/nucleophilic reactions is centered around the sulfonamide functional group and the aromatic ring.

Oxidation-Reduction: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is therefore not easily oxidized further. The benzene ring can undergo oxidation under strong oxidizing conditions, but this is generally a difficult reaction. The aliphatic 2,2-dimethylbutyl group is also relatively resistant to oxidation. The compound as a whole is not considered a strong oxidizing or reducing agent under normal conditions.

Electrophilic/Nucleophilic Reactivity:

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, giving it nucleophilic character. However, the electron-withdrawing effect of the sulfonyl group reduces this nucleophilicity.

The deprotonated sulfonamide anion is a better nucleophile and can participate in reactions with electrophiles.

The benzene ring can undergo electrophilic aromatic substitution reactions. The -SO₂NHR group is a deactivating group and a meta-director, meaning that electrophiles will preferentially add to the meta position of the benzene ring.

Thermal Decomposition Pathways and Products (from a chemical stability perspective)

While specific studies on the thermal decomposition of this compound are not available, general principles of organic compound decomposition can be applied. At very high temperatures, organic molecules will break down. When heated to decomposition, benzenesulfonamides can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx). chemicalbook.com

The decomposition of this compound would likely involve the cleavage of the C-S, S-N, and C-N bonds. Potential decomposition products could include sulfur dioxide, nitrogen oxides, and various organic fragments derived from the benzene ring and the 2,2-dimethylbutyl group. The initial steps in the thermal decomposition of similar complex organic molecules often involve the breaking of the weakest bonds within the structure. nih.govnih.govresearchgate.net

Table 2: Summary of Chemical Reactivity and Stability

| Aspect | Description |

| Acid-Base | Weakly acidic, forms salts with bases. |

| Stability | Generally stable to changes in pH and moderate temperature. chemicalbook.com |

| Oxidation-Reduction | Relatively inert to common oxidizing and reducing agents. |

| Reactivity | The benzene ring can undergo electrophilic substitution (meta-directing). The sulfonamide nitrogen has some nucleophilic character. |

| Thermal Decomposition | At high temperatures, likely to decompose yielding SOx, NOx, and organic fragments. chemicalbook.com |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of sulfonamides, including n-(2,2-Dimethylbutyl)benzenesulfonamide, has traditionally relied on well-established but often limited methods, such as the reaction of amines with sulfonyl chlorides. acs.org While effective, these classical approaches can be hampered by the limited availability of specific sulfonyl chlorides, the use of toxic alkylating agents, and the generation of stoichiometric byproducts. acs.org The future of synthesis for this compound class lies in the adoption of more efficient, sustainable, and versatile strategies.

Next-generation methodologies are moving towards processes with higher atom economy and milder reaction conditions. acs.orgthieme-connect.com Key areas of development include:

Catalytic C-H Amination: Direct functionalization of C-H bonds to form C-N bonds represents a significant leap in synthetic efficiency. This approach avoids pre-functionalization steps, streamlining the synthesis of complex sulfonamides.

Oxidative Coupling Reactions: The direct oxidative coupling of thiols and amines is emerging as a powerful, metal-free strategy. rsc.org For instance, I2O5-mediated reactions can produce a variety of sulfonamides under mild conditions, avoiding the need for metals or peroxides. thieme-connect.com

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. sci-hub.se Applying this technology to sulfonamide synthesis could lead to higher yields and purity for compounds like this compound.

Novel Sulfur Dioxide Surrogates: Stable and easy-to-handle reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are replacing the direct use of toxic sulfur dioxide gas. thieme-connect.comsci-hub.se These surrogates facilitate the introduction of sulfonyl groups into molecules with greater safety and functional group tolerance. thieme-connect.com

Manganese-Catalyzed N-Alkylation: An efficient manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been developed. acs.org This "borrowing hydrogen" approach is highly atom-economical, requiring only catalytic amounts of a base for complete conversion. acs.org

| Methodology | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Traditional (e.g., Sulfonyl Chloride + Amine) | Well-established, predictable | Standard route, potential for byproduct formation |

| Catalytic C-H Amination | High atom economy, reduced steps | More efficient and direct synthesis pathways |

| Oxidative Coupling of Thiols and Amines | Metal-free, mild conditions | Greener synthesis with broader substrate scope |

| Flow Chemistry | Scalability, safety, precise control | Improved yield and purity for industrial-scale production |

| Manganese-Catalyzed N-Alkylation | High atom economy, uses alcohols | Sustainable alternative to traditional alkylating agents |

Integration of Artificial Intelligence and Machine Learning in Structure-Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this approach. researchgate.netscinito.ai By training algorithms on datasets of known sulfonamides, ML models can learn the complex relationships between molecular structure and activity.

Key applications include:

Predicting Biological Activity: ML models such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) can be trained to identify molecules with potential as antimicrobial agents or kinase inhibitors. researchgate.netmdpi.com These models have demonstrated high prediction accuracy (over 99%) in identifying sulfonamide-like molecules. researchgate.net

Adsorption and Environmental Fate Prediction: Data-driven ML models are being used to predict the adsorption behavior of sulfonamide antibiotics on materials like biochar, which is crucial for environmental remediation. researchgate.netnih.gov This can help in assessing the environmental impact of compounds like this compound.

Drug-Likeness and ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com This allows for early-stage screening of candidates to ensure they possess favorable pharmacokinetic profiles.

| Machine Learning Model | Application Area | Reported Accuracy/Performance |

|---|---|---|

| Random Forest (RF) | Detecting sulfonamide-like molecules | 99.30% prediction accuracy researchgate.net |

| Artificial Neural Network (ANN) | Detecting sulfonamide-like molecules | 99.55% prediction accuracy researchgate.net |

| Support Vector Machine (SVM) | Detecting sulfonamide-like molecules | 99.33% prediction accuracy researchgate.net |

| Extreme Gradient Boosting (with WGAN) | Predicting adsorption on biochar | Improved performance with data augmentation nih.gov |

Exploration of Novel Chemical Transformations and Derivatizations

Beyond its synthesis, the future of this compound research involves exploring its potential as a scaffold for creating new molecules with unique properties. The sulfonamide functional group is not merely a static component but a site for further chemical transformations.

Emerging research focuses on:

N-Alkylation and Functionalization: Developing new methods for N-alkylation using various electrophilic catalysts allows for the introduction of diverse functional groups onto the sulfonamide nitrogen. dnu.dp.ua This can be used to modulate the compound's properties.

Cyclization Reactions: Synthesized N-alkylated sulfonamides can serve as precursors for heterocyclic structures. For example, vicinal halo amides can be cyclized under alkaline conditions to form 1-sulfonylaziridines, which are valuable synthetic intermediates. dnu.dp.ua

Nitrogen-Centered Radical Approaches: New methods are being developed that use nitrogen-centered radicals to install sulfonamide units onto complex molecular cores, such as polycyclic hydrocarbons. rsc.org This opens up pathways to novel derivatives that were previously difficult to access.

Bioisosteric Replacement: The core structure of this compound can be modified by replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties). This is a common strategy in drug discovery to improve potency or reduce toxicity.

Advancement in Multidisciplinary Approaches for Comprehensive Compound Characterization and Mechanistic Elucidation

A comprehensive understanding of a molecule like this compound requires a multidisciplinary approach that integrates synthetic chemistry with advanced analytical techniques, computational modeling, and biological assays. nsf.govmdpi.com

Future research will increasingly rely on:

Advanced Spectroscopic and Crystallographic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are fundamental for confirming molecular structure and conformation. scholarsjournal.netresearchgate.net Detailed analysis of bond angles and torsion angles provides insight into the molecule's three-dimensional shape, which is critical for its interactions with biological targets. researchgate.netnih.gov

Computational Modeling: In silico methods, including docking studies and molecular dynamics simulations, can predict how a molecule interacts with proteins or other biological targets. mdpi.com This is essential for elucidating its mechanism of action.

Integrated Biological Screening: Combining synthesis with high-throughput biological screening allows for the rapid evaluation of newly created derivatives. rsc.org This synergy between chemistry and biology is crucial for identifying compounds with therapeutic potential. nsf.govscholarsjournal.net

By embracing these multidisciplinary strategies, researchers can move beyond simple synthesis and characterization to fully understand the mechanistic underpinnings of a compound's activity, paving the way for rational design and application. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing n-(2,2-Dimethylbutyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,2-dimethylbutylamine and benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH/water). Aprotic polar solvents like dimethylformamide (DMF) are used for subsequent alkylation steps. Key parameters include maintaining a pH >10 to deprotonate the amine, controlled temperature (0–5°C initially, then room temperature), and stoichiometric excess of benzenesulfonyl chloride (1.2–1.5 equivalents) to maximize yield .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer :

- ¹H-NMR : Confirms the presence of the 2,2-dimethylbutyl group (e.g., singlet for two equivalent methyl groups at δ ~1.0–1.2 ppm) and aromatic protons (δ ~7.5–8.0 ppm).

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Electron Impact Mass Spectrometry (EIMS) : Detects molecular ion peaks (e.g., [M+H⁺] for C₁₂H₁₉NO₂S at m/z 265.11) and fragmentation patterns .

Q. How are in vitro pharmacological activities (e.g., antibacterial, enzyme inhibition) systematically screened for this compound?

- Methodological Answer :

- Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values calculated.

- Enzyme Inhibition : Employ fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC₅₀ determination.

- Hemolytic Activity : Test erythrocyte lysis at varying concentrations to assess cytotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion.

- Structure Solution : Direct methods (SHELXS) for phase determination.

- Refinement : Anisotropic displacement parameters and hydrogen bonding analysis (e.g., sulfonamide N-H⋯O interactions) using SHELXL .

Q. What strategies mitigate low yields in multi-step syntheses involving bulky substituents like the 2,2-dimethylbutyl group?

- Methodological Answer :

- Solvent Optimization : Use high-polarity solvents (e.g., DMF or DMSO) to stabilize transition states.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for interfacial reactions.

- By-Product Management : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the target compound .

Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., carbonic anhydrase). Validate with PubChem’s 3D conformer data (CID-specific) .

- QSAR Models : Train regression models on electronic (HOMO/LUMO) and steric parameters (Taft’s Es) to correlate substituent effects with activity .

Q. How do structural modifications (e.g., substituent position, electronic effects) alter the compound’s mechanism of action?

- Methodological Answer :

- Electron-Withdrawing Groups : Meta-substituents (e.g., -NO₂) enhance sulfonamide acidity, improving enzyme inhibition (e.g., COX-2).

- Steric Effects : Bulky 2,2-dimethylbutyl groups may reduce membrane permeability but increase target specificity. Comparative studies with analogs (e.g., benzenesulfonic acid derivatives) highlight these trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial activity across studies?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for MIC determination.

- Control Variables : Match bacterial strains, growth media, and incubation conditions.

- SAR Re-evaluation : Test structurally related compounds to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.